molecular formula C19H20Cl2N4O3 B10998968 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10998968
M. Wt: 423.3 g/mol
InChI Key: JWRRXHXAALYFSQ-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 3-hydroxyphenylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C19H20Cl2N4O3

Molecular Weight

423.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20Cl2N4O3/c20-16-5-4-14(11-17(16)21)24-6-8-25(9-7-24)19(28)22-12-18(27)23-13-2-1-3-15(26)10-13/h1-5,10-11,26H,6-9,12H2,(H,22,28)(H,23,27)

InChI Key

JWRRXHXAALYFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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